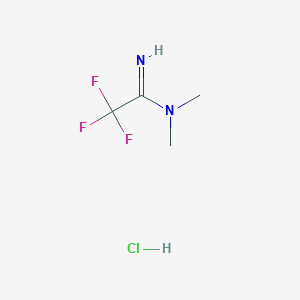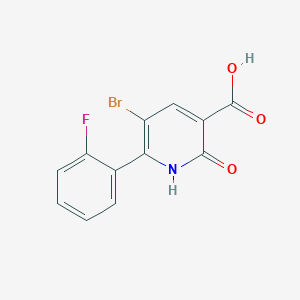
ConduritolBTetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conduritol B Tetraacetate is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of conduritol, a cyclohexene tetrol, and is known for its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Conduritol B Tetraacetate can be synthesized from 1,4,5,6-tetra-O-acetyl-myoinositol. The process involves reacting 1,4,5,6-tetra-O-acetyl-myoinositol with N,N’-thiocarbonyl diimidazole to form 1,4,5,6-tetra-O-acetyl-myoinositol-2,3-thionocarbonate. This intermediate is then desulfurized with trimethyl phosphite to yield tetra-O-acetyl-conduritol-B .
Industrial Production Methods: While specific industrial production methods for Conduritol B Tetraacetate are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including acetylation and desulfurization under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Conduritol B Tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of conduritol, which can be further utilized in biochemical research .
Wissenschaftliche Forschungsanwendungen
Conduritol B Tetraacetate is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: Helps in studying the enzymology of glycan formation and degradation.
Industry: Utilized in the production of biochemical assays and research reagents
Wirkmechanismus
Conduritol B Tetraacetate exerts its effects by interacting with glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. It acts as an inhibitor, preventing the breakdown of glycans and thereby affecting various biological processes. The molecular targets include specific glycosidases involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Conduritol A: Another isomer of cyclohexene tetrol with different stereochemistry.
Conduritol C: Known for its unique biological activities.
Conduritol D: Another isomer with distinct properties.
Uniqueness: Conduritol B Tetraacetate is unique due to its specific acetylation pattern, which makes it particularly useful in glycobiology research. Its ability to inhibit glycosidases sets it apart from other conduritol isomers .
Eigenschaften
Molekularformel |
C14H18O8 |
|---|---|
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
[(1R,4R,5S,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m1/s1 |
InChI-Schlüssel |
REXNPDYWUANMIX-MQYQWHSLSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C=C[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13012480.png)


![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)

![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)






